molecular formula C10H8ClF3N2 B8045223 6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole

6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole

Cat. No.: B8045223
M. Wt: 248.63 g/mol
InChI Key: AHVSUSNJEQIEDG-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole is a halogenated indazole derivative featuring a chloro substituent at position 6 and a 3,3,3-trifluoropropyl group at position 3. The trifluoropropyl moiety introduces significant steric and electronic effects due to the electronegativity of fluorine, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound’s structural framework is relevant in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine’s inductive effects modulate binding interactions.

Properties

IUPAC Name

6-chloro-3-(3,3,3-trifluoropropyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2/c11-6-1-2-7-8(3-4-10(12,13)14)15-16-9(7)5-6/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVSUSNJEQIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole typically involves the reaction of 6-chloroindazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.

    Substitution: Formation of substituted indazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

a) Trifluoropropyl vs. Imidazolyl Groups
  • Compared to the trifluoropropyl group, this substitution increases molecular weight (MW: ~500 g/mol vs. ~278 g/mol for the target compound) and polarity, reducing membrane permeability .
  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74) ():
    • Similar imidazolyl substitution but with a fluoro group at position 6. The trifluoropropyl chain in the target compound offers greater hydrophobicity (predicted logP ~3.5 vs. ~2.8 for imidazolyl analogs), favoring passive diffusion across lipid bilayers .
b) Trifluoropropyl vs. Chloropropyl Chains
  • 1-(3-Chloropropyl)-1H-imidazole ():
    • The chloropropyl group lacks fluorine’s electron-withdrawing effects, resulting in lower chemical stability under physiological conditions.
    • Chlorine’s larger atomic radius compared to fluorine increases steric bulk but reduces resistance to oxidative metabolism .

Halogen Substituents at Position 6

  • The carboxaldehyde group at position 3 introduces reactivity (e.g., Schiff base formation) absent in the trifluoropropyl-substituted target compound .
  • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) ():
    • Bromine’s larger size and polarizability compared to chlorine may enhance van der Waals interactions but reduce solubility in aqueous media .

Comparison with Fluorinated Pharmaceuticals

  • Cangrelor ():
    • Contains a (3,3,3-trifluoropropyl)thio group, demonstrating fluorine’s role in improving metabolic stability and target engagement.
    • While structurally distinct (adenylic acid backbone), the trifluoropropyl group in both compounds enhances resistance to enzymatic degradation, highlighting its broad utility in drug design .

Physicochemical Properties

Compound Substituent (Position 3) Halogen (Position 6) MW (g/mol) Predicted logP Key Features
6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole CF3CH2CH2- Cl ~278 ~3.5 High lipophilicity, metabolic stability
6-Fluoro-3-(1H)indazole carboxaldehyde (11) CHO F 164.14 ~1.8 Reactive aldehyde, lower stability
Compound 8 () Imidazolyl-4-iodobenzyl Cl ~500 ~2.8 Polar, hydrogen-bonding capacity
Cangrelor () CF3CH2CH2-S- - 776.36 ~1.2 Antiplatelet activity, high polarity

Biological Activity

6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole is a synthetic compound that belongs to the indazole class of heterocyclic compounds. Indazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Indazole derivatives have been shown to interact with multiple biochemical pathways. The primary mechanisms include:

  • Inhibition of Prostaglandin Production : Indazole derivatives can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways, notably affecting Bcl-2 and Bax levels .
  • Cell Cycle Arrest : Compounds in this class can cause cell cycle arrest, particularly in the G0/G1 phase, which is crucial for halting the proliferation of cancer cells .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary table outlining its biological effects:

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines such as K562 and MCF7; affects cell cycle distribution
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators
AntimicrobialExhibits activity against various microbial strains

Anticancer Activity

A study focused on indazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against several cancer cell lines. For instance:

  • K562 Cell Line : The compound induced apoptosis in a dose-dependent manner, with significant increases in early and late apoptosis rates observed at concentrations ranging from 10 to 14 µM. The mechanism involved downregulation of Bcl-2 and upregulation of Bax .
  • MCF7 Breast Cancer Cells : Similar effects were noted where the compound inhibited cell viability and induced apoptosis through modulation of the p53/MDM2 pathway .

Anti-inflammatory Properties

Research indicates that indazole derivatives can significantly reduce levels of inflammatory markers such as TNF-α and PGE2. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microbes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Chloro-3-(3,3,3-trifluoropropyl)-1H-indazole, and how can purity be optimized?

  • Methodology : The trifluoropropyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, radical chlorination of bis(3,3,3-trifluoropropyl) ether intermediates (as in the synthesis of related trifluoropropionic acid derivatives) offers mild conditions for functionalization . Purification should involve column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Monitor intermediates using TLC and HPLC to minimize impurities like dehalogenated byproducts .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodology : Analyze 1H^1H-NMR (400 MHz, CDCl3_3) for characteristic peaks:

  • Indazole protons: Aromatic signals at δ 7.2–8.1 ppm (split due to chloro and trifluoropropyl substituents).
  • Trifluoropropyl chain: -CF3\text{-CF}_3 groups show a singlet at δ 1.8–2.2 ppm for -CH2_2-CF3_3, with coupling constants (3JHF^3J_{H-F}) ~10 Hz.
    Compare with reference data for analogous indazole derivatives .

Q. What analytical methods are suitable for quantifying this compound in environmental or biological matrices?

  • Methodology : Derivatize using silylation agents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine to enhance GC-MS sensitivity. Optimize separation with a DB-5MS column and electron ionization (EI) at 70 eV. Quantify via selected ion monitoring (SIM) for m/z fragments corresponding to the molecular ion (M+^+) and chloro/trifluoropropyl groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cyclization vs. substitution) affect the synthesis of this compound?

  • Methodology : Use kinetic studies with varying temperatures and catalysts (e.g., Pd(OAc)2_2) to identify dominant pathways. Monitor intermediates via in-situ FTIR or LC-MS. For example, intramolecular [2+3] cycloaddition (observed in related indazoles) may produce unexpected byproducts; suppress this by controlling steric effects or solvent polarity .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological targets?

  • Methodology :

  • Analog synthesis : Replace the chloro group with -Br, -NO2_2, or -CH3_3 to assess electronic effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like mGluR5 or PKA, based on structural analogs in pharmacological studies .
  • In vitro assays : Test inhibition of kinases (e.g., CDK) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or calcium flux assays .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?

  • Methodology :

  • Metabolic profiling : Use 19F^{19}F-NMR or LC-HRMS to identify metabolites in liver microsomes.
  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens to account for rapid clearance (e.g., via CYP3A4 metabolism) .
  • Species-specific differences : Compare receptor binding affinity across species using radioligand displacement assays .

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